50S ribosomal protein L1
Beschreibung
Eigenschaften
Bioaktivität |
Antibacterial, Antifungal |
|---|---|
Sequenz |
AKKVFKRLEKLFSKIQNDK |
Herkunft des Produkts |
United States |
Structural Elucidation of 50s Ribosomal Protein L1 and Associated Components
Global Architecture of 50S Ribosomal Protein L1
Ribosomal protein L1 is an elongated, two-domain protein. nih.gov It is one of the largest proteins in the 50S subunit and a primary RNA-binding protein that associates strongly and specifically with 23S rRNA. nih.gov
L1 is comprised of two distinct domains, typically designated as Domain I and Domain II, connected by a hinge region. nih.govresearchgate.net
Domain I: This N- and C-terminal domain is primarily responsible for the specific recognition and binding of both its target site on the 23S rRNA and its own mRNA for translational repression. nih.govrcsb.org Structural studies reveal that a structurally invariant region within Domain I contains a cluster of highly conserved amino acid residues. nih.gov This domain contacts RNA through a concave surface formed by an inner β-sheet and two adjacent loops. nih.gov Research involving a truncated mutant of L1 from Thermus thermophilus, representing only Domain I, confirmed that this domain alone is sufficient for forming stable and specific complexes with both rRNA and mRNA fragments. rcsb.org
Domain II: This domain consists of the central part of the L1 polypeptide chain. rcsb.org While Domain I is sufficient for specific RNA binding, Domain II plays a crucial role in stabilizing the complex formed between L1 and rRNA. rcsb.org The number of contacts between Domain II and RNA is significantly less than that of Domain I. nih.gov
Conformational States and Dynamic Interconversions of 50S Ribosomal Protein L1
The inherent flexibility of L1 allows it to exist in multiple conformational states, which are modulated by its interaction with RNA and its integration into the ribosomal complex.
In its isolated, RNA-free state, ribosomal protein L1 exhibits distinct conformations depending on its origin.
Closed Conformation: L1 from bacteria, such as Thermus thermophilus and Aquifex aeolicus, adopts a "closed" conformation where the two domains are in close proximity. nih.govresearchgate.netrcsb.org
Open Conformation: In contrast, archaeal L1 proteins, from species like Methanococcus jannaschii and Sulfolobus acidocaldarius, exist in an "open" conformation. nih.govrcsb.org In this state, the domains are positioned further apart.
Interestingly, upon binding to its target RNA fragment, bacterial L1 undergoes a conformational change to an open state, resembling the conformation of its archaeal counterparts. rcsb.org The L1 proteins in both ribosomal and regulatory (mRNA-bound) complexes demonstrate this "open" conformation. nih.gov
Within the fully assembled ribosome, L1's conformational plasticity is a key feature of its function. As part of the L1 stalk, the protein undergoes significant movements during the elongation cycle of translation. pnas.orgnih.gov These dynamic interconversions are tightly coupled to the state of transfer RNA (tRNA) in the ribosomal E (exit) site. pnas.orgacs.org
Single-molecule FRET studies have revealed that the L1 stalk moves relative to the main body of the 50S subunit, transitioning between at least three distinct conformational states:
Open State: When the E site is vacant, the L1 stalk is found in an "open" conformation, extended away from the body of the ribosome. pnas.orgoup.com This state is associated with a low FRET efficiency (≈0.25) in experimental setups and is thought to facilitate the release of deacylated tRNA. pnas.org
Half-Closed State: When a deacylated tRNA occupies the classical E/E state (in a post-translocation ribosome), the L1 stalk moves inward by 30–40 Å to a "half-closed" conformation to interact with the elbow of the tRNA. pnas.orgoup.com This state is characterized by an intermediate FRET value (≈0.4). pnas.org Post-translocation ribosomes are typically fixed in this conformation. pnas.org
Fully Closed State: In pre-translocation ribosomes containing a tRNA in the hybrid P/E state, the stalk moves even further inward to a "fully closed" conformation to maintain contact with the tRNA. pnas.orgoup.com Pre-translocation ribosomes show spontaneous fluctuations between this fully closed state and the open state. pnas.org
This remarkable plasticity allows the E site to be remodeled to accommodate the different stages of tRNA binding, movement, and release. pnas.org It has been demonstrated that this movement of the L1 stalk can occur independently of the large-scale rotation between the ribosomal subunits. pnas.org
| Conformational State | Ribosomal Condition | L1 Stalk Position | Function |
| Open | Vacant E site pnas.orgoup.com | Extended away from the ribosome body pnas.org | Facilitates release of deacylated tRNA pnas.org |
| Half-Closed | Deacylated tRNA in classical E/E state pnas.orgoup.com | Moved inward (30-40 Å) toward tRNA elbow pnas.org | Stabilizes tRNA in the E site pnas.org |
| Fully Closed | tRNA in hybrid P/E state pnas.orgoup.com | Moved further inward toward tRNA pnas.org | Maintains contact with hybrid state tRNA pnas.org |
This table summarizes the different conformational states of the L1 stalk within the ribosome, the conditions under which they occur, their structural characteristics, and their proposed functions based on current research.
The L1 Stalk: A Mobile Ribosomal Protuberance
The 50S ribosomal protein L1 is the principal protein component of the L1 stalk, a prominent and highly mobile protuberance of the large ribosomal subunit. oup.comnih.gov The stalk is composed of protein L1 and a segment of 23S rRNA, specifically helices 76, 77, and 78. pnas.orgnih.govnih.gov This structural feature is located opposite the L7/L12 stalk and is critically involved in the translocation process. nih.govweizmann.ac.il
The mobility of the L1 stalk is fundamental to its role in translation, particularly in the handling of deacylated tRNA at the E site. pnas.orgresearchgate.netnih.gov The movement of the stalk is coupled to the binding, translocation, and eventual ejection of the tRNA from the ribosome. pnas.orguniprot.org Cryo-electron microscopy and X-ray crystallography studies have captured the L1 stalk in its various orientations, confirming its dynamic nature. pnas.orgnih.gov The large-scale movements of the stalk, which can be around 20 angstroms at its distal end, allow it to interact with the elbow region of the E-site tRNA, an interaction that is severed upon the stalk's opening, likely triggering tRNA release. nih.govuniprot.orgresearchgate.net This inherent flexibility, while crucial for function, has also made the L1 stalk a challenging region to resolve in high-resolution structures of the entire ribosome. nih.govuniprot.org
Composition of the L1 Stalk: 50S Ribosomal Protein L1 and 23S rRNA Helices (H76-H78)
The L1 stalk is a prominent, mobile protuberance on the 50S subunit of the ribosome. nih.govpnas.orgnih.gov It is a ribonucleoprotein complex, meaning it is composed of both ribosomal RNA (rRNA) and a ribosomal protein. Specifically, the L1 stalk consists of the 50S ribosomal protein L1 (uL1) and a segment of the 23S rRNA encompassing helices 76, 77, and 78. nih.govpnas.orgnih.govasm.orgresearchgate.net
Protein L1 is a highly conserved, two-domain protein that binds to this specific region of the 23S rRNA. researchgate.netrcsb.org The rRNA component forms a distinct structural feature where helix 76 acts as a stem, which is attached at its base to a three-way junction with helices 75 and 79. nih.gov Upon this stem, the complex formed by helices 77, 78, and the L1 protein folds into a compact, globular-like structure. nih.gov This entire assembly constitutes the L1 stalk, a key functional element involved in the E (exit) site of the ribosome, where it interacts with deacylated tRNA. nih.govpnas.orgoup.com
Structural Analysis of L1 Stalk Architecture and Flexibility
The L1 stalk is not a static structure; its remarkable flexibility is essential for its function during the elongation phase of protein synthesis. nih.govasm.org Structural studies have revealed that the L1 stalk can adopt at least three distinct conformations relative to the main body of the 50S subunit: open, half-closed, and fully closed. pnas.orgnih.govoup.comresearchgate.net
Open Conformation: In ribosomes with a vacant E site or in isolated 50S subunits, the L1 stalk is typically found in an "open" state, extended away from the ribosome's core. pnas.orgoup.comresearchgate.net This conformation is thought to facilitate the release of the deacylated tRNA from the E site. pnas.org
Half-Closed Conformation: When a deacylated tRNA is bound in the classical E/E state, the L1 stalk moves inward to a "half-closed" position to interact with the elbow of the tRNA. nih.govoup.comresearchgate.net
Closed Conformation: In the presence of a tRNA in the hybrid P/E state (where the acceptor end is in the 50S E site and the anticodon loop is in the 30S P site), the stalk moves even further inward into a "closed" conformation to maintain contact with the tRNA. pnas.orgoup.comresearchgate.net
This extensive movement, which can traverse a distance of over 60 Å, is primarily enabled by hinging and bending motions within the rRNA structure. nih.gov Two main hinge points have been identified: one is a rigid-body hinging motion at the three-way junction connecting helices H75 and H76, and the other is a more distributed bending within a G-U-rich segment of helix H76. nih.gov These motions allow the L1 stalk to dynamically interact with tRNA as it moves through and exits the ribosome. nih.gov The flexibility is largely attributed to the rRNA junction at its base, which acts as a flexible hinge. oup.com
Methodological Approaches for Structural Determination
The detailed understanding of the 50S ribosomal protein L1 and the L1 stalk has been achieved through the application of several high-resolution structural biology techniques.
| Molecule(s) | Organism | PDB ID | Resolution (Å) | Space Group | Reference |
|---|---|---|---|---|---|
| Ribosomal Protein L1 | Thermus thermophilus | Not specified | 2.3 | P2(1)2(1)2 | nih.gov |
| Ribosomal Protein L1 in complex with L1 mRNA fragment | Thermus thermophilus (protein), Methanococcus vannielii (RNA) | 1ZHO | 2.6 | Not specified | rcsb.org |
| Ribosomal Protein L1 | Methanococcus thermolithotrophicus | 1D6K | 2.8 | Not specified | pdbj.org |
| 23S rRNA fragment of L1 stalk | Haloarcula marismortui | Not specified | 3.3 | Not specified | mdpi.com |
Cryo-Electron Microscopy (Cryo-EM) of L1 within Ribosomal Subunits and Complexes
Cryo-EM has been indispensable for visualizing the L1 stalk's dynamics within the context of the fully assembled ribosome in various functional states. oup.compnas.org Unlike crystallography, which captures a single, static state, cryo-EM can resolve multiple conformations from a single sample, providing a more dynamic picture. Cryo-EM studies have been instrumental in identifying the open, half-closed, and closed positions of the L1 stalk. pnas.orgoup.com These studies have shown how the stalk interacts with tRNA during its transit through the E site and how its movement is coupled with other large-scale conformational changes in the ribosome, such as intersubunit rotation. asm.orgpnas.org By analyzing ribosome complexes trapped at different stages of translocation, cryo-EM has provided a structural basis for the L1 stalk's role in guiding and releasing tRNA. nih.govpnas.org
| Observed Feature | Experimental Context | Key Finding | Reference |
|---|---|---|---|
| L1 Stalk Conformations (Open, Closed) | Ribosome complexes in intermediate translocation states | Visualized distinct positions of the L1 stalk interacting with P/E hybrid state tRNA. | pnas.org |
| L1 Stalk Movement | Ribosomes with vacant vs. occupied E sites | Confirmed the open, half-closed, and closed states corresponding to tRNA occupancy. | pnas.orgoup.com |
| H68 and L1 Stalk Coordination | Time-resolved analysis of Staphylococcus aureus ribosomes | Identified movements in rRNA helix 68 that are coordinated with the L1 stalk's transition between open and closed states. | asm.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for L1 Structural Studies
While the immense size of the ribosome (2.3 MDa) presents significant challenges for solution-state NMR, this technique is uniquely suited for studying the structure and dynamics of flexible regions within the complex. nih.govpnas.org NMR spectroscopy can provide information on molecular dynamics over a wide range of timescales at atomic resolution. nih.gov For the ribosome, NMR studies have successfully observed sharp resonances from highly flexible components, such as the L1 stalk and other stalk proteins like L7/L12. nih.govpnas.org These studies confirm that parts of these proteins have significant motional freedom even when attached to the massive ribosomal particle. pnas.org NMR has also been used to probe the interactions between ribosomal components and other molecules; for instance, it was used to establish that the metabolic enzyme pyruvate (B1213749) kinase binds to the ribosome at three sites, one of which is the L1 stalk. nih.gov Therefore, NMR provides crucial data on the dynamics of L1 that is highly complementary to the static snapshots provided by X-ray crystallography and the lower-resolution dynamic views from cryo-EM. nih.gov
Molecular Interactions and Binding Thermodynamics of 50s Ribosomal Protein L1
Binding Interactions with 23S Ribosomal RNA (rRNA)
The interaction of L1 with 23S rRNA is fundamental to the structural integrity and function of the large ribosomal subunit. This binding is characterized by high affinity and specificity, ensuring the proper assembly of the ribosome.
Identification of Specific Binding Sites on 23S rRNA (e.g., H76-H78)
Ribosomal protein L1 binds to a specific and highly conserved region of the 23S rRNA, forming a prominent structural feature of the 50S subunit known as the L1 stalk. mdpi.com This dynamic structure is composed of helices 76, 77, and 78 of the 23S rRNA in complex with the L1 protein. mdpi.com The L1 stalk is a mobile element of the ribosome, and its flexibility is crucial for the translocation step of protein synthesis, specifically in the binding and release of tRNA molecules.
The core binding site for L1 on the 23S rRNA encompasses a complex tertiary structure formed by the juxtaposition of these three helices. mdpi.com In the structure of the L1-rRNA complex, helices 76 and 77 form a coaxial helix that is oriented perpendicularly to helix 78. nih.gov This specific arrangement of RNA helices creates a unique three-dimensional surface that is recognized by the L1 protein.
Structural Motifs and Recognition Mechanisms in L1-rRNA Complexes
The specific recognition of the 23S rRNA by L1 is mediated by a highly conserved structural motif present in the RNA. nih.gov This motif is characterized by a unique arrangement of nucleotides at the junction of two perpendicular helices. nih.gov The interaction is stabilized by a network of hydrogen bonds between the amino acid residues of L1 and the nucleotides of the rRNA. nih.gov
A key feature of this recognition is the shape complementarity between the protein and the RNA. The surface of L1 that interacts with the rRNA is rich in amino acids capable of forming specific hydrogen bonds and electrostatic interactions with the sugar-phosphate backbone and the bases of the rRNA. The interaction involves nucleotides primarily from helix 77 and one strand of helix 78. nih.gov
Contributions of Protein Domains to rRNA Binding Affinity
The 50S ribosomal protein L1 is an elongated molecule consisting of two distinct domains, designated as domain I and domain II, connected by a flexible hinge region. nih.gov Both the N- and C-termini of the protein are located in domain I. nih.gov
Studies have revealed that these two domains contribute differently to the binding of rRNA. Domain I is considered the primary RNA-binding domain and is both necessary and sufficient for the specific recognition of the conserved structural motif on the 23S rRNA. nih.gov This domain contains a structurally invariant region with a cluster of strictly conserved amino acid residues that are crucial for RNA recognition. nih.gov
| Domain | Function in rRNA Binding | Key Characteristics |
| Domain I | Specific recognition of the rRNA binding site | Contains the primary RNA-binding surface and conserved amino acid residues for recognition. nih.govnih.gov |
| Domain II | Stabilization of the L1-rRNA complex and enhancement of binding affinity | Provides additional contact points with the rRNA, leading to a more stable interaction. nih.gov |
Interactions with Messenger RNA (mRNA) for Autoregulatory Function
In addition to its structural role in the ribosome, the L1 protein functions as a translational repressor, controlling its own synthesis by binding to its mRNA. This autoregulatory mechanism is a classic example of feedback inhibition.
Specificity of L1 Binding to Autoregulatory mRNA Sites
When the concentration of free L1 protein in the cell exceeds the amount required for ribosome assembly, it binds to a specific site on the leader sequence of its own mRNA, which is part of the L11 operon. nih.gov This binding event occurs near the Shine-Dalgarno sequence and sterically hinders the binding of the 30S ribosomal subunit, thereby inhibiting the initiation of translation. nih.gov
The binding of L1 to its mRNA is specific, but it occurs with a lower affinity compared to its interaction with 23S rRNA. Research has shown that L1 proteins from various bacteria and archaea bind to their specific site on the 23S rRNA with an affinity that is 5- to 10-fold higher than their affinity for the regulatory binding site on their mRNA. nih.gov This difference in binding affinity is crucial for the autoregulatory mechanism, ensuring that ribosome assembly is prioritized and that translation of the L1 mRNA is repressed only when there is a surplus of the L1 protein. nih.gov
| RNA Target | Relative Binding Affinity | Biological Consequence |
| 23S rRNA | High | Prioritized for ribosome assembly. |
| Autoregulatory mRNA | Low (5- to 10-fold weaker than rRNA) | Translational repression occurs only when L1 is in excess. nih.gov |
Molecular Mimicry between mRNA and rRNA Binding Sites
The ability of the L1 protein to bind to both rRNA and mRNA with high specificity is due to a remarkable case of molecular mimicry. The autoregulatory binding site on the L1 mRNA has a high degree of similarity in both its primary sequence and its secondary structure to the L1 binding site on the 23S rRNA. nih.gov
This structural mimicry is centered around the conserved RNA motif that is recognized by domain I of the L1 protein. nih.gov The mRNA folds into a secondary structure that presents a three-dimensional arrangement of nucleotides that is nearly identical to that of the rRNA binding site, particularly at the junction of two helices. nih.gov This allows the L1 protein to recognize and bind to both RNA molecules using the same binding surface.
Interplay with Transfer RNA (tRNA) Molecules
The 50S ribosomal protein L1, primarily as part of the dynamic L1 stalk, plays a pivotal role in the lifecycle of transfer RNA (tRNA) within the ribosome. Its interactions are crucial for the precise movement and ultimate release of deacylated tRNA during the elongation and termination phases of translation.
Interactions with E-site tRNA During Translation
The L1 stalk, a mobile domain of the large ribosomal subunit composed of protein L1 and helices 76-78 of the 23S rRNA, is a primary interaction partner for tRNA in the exit (E) site. nih.govpnas.org This interaction is fundamental to the last step of the tRNA's journey through the ribosome. After the deacylated tRNA has been translocated into the classical E/E state, the L1 stalk moves inward by 30–40 Å to make direct contact with the elbow region of the tRNA. pnas.orgresearchgate.net This contact helps to temporarily secure the tRNA in the E-site.
The subsequent release of the deacylated tRNA from the ribosome is facilitated by large-scale conformational changes in the L1 stalk. researchgate.net The stalk moves from a "closed" or "half-closed" state, where it engages the tRNA, to an "open" conformation, where it extends away from the body of the 50S subunit. pnas.org This outward movement is hypothesized to be a key mechanical step that induces the release of the E-site tRNA, clearing the site for the next round of elongation. nih.gov Cryo-EM and X-ray crystallography have captured the L1 stalk in these distinct conformations, providing structural snapshots of its role in tRNA binding and release. pnas.orgnih.gov
| L1 Stalk Conformation | Associated Ribosomal State | Function Relative to E-site tRNA |
| Open | E-site is vacant or post-tRNA release | Facilitates the dissociation of deacylated tRNA from the ribosome. pnas.org |
| Half-Closed | Classical E/E state (deacylated tRNA is fully in the E-site) | Stabilizes the deacylated tRNA in the E-site through contact with the tRNA elbow. pnas.org |
| Fully Closed | P/E hybrid state (acceptor end of tRNA is in the E-site) | Engages the elbow of the P/E hybrid state tRNA, modulating its dynamics. nih.govpnas.org |
Modulatory Role in P/E Hybrid State tRNA Dynamics
Before a deacylated tRNA fully occupies the E-site, it passes through an intermediate, or "hybrid," P/E state. In this configuration, the anticodon stem-loop of the tRNA remains in the P-site of the small 30S subunit, while its acceptor end moves into the E-site of the large 50S subunit. nih.gov The L1 protein is critical in modulating the dynamics and stability of this transient state.
During the formation of the P/E hybrid state, which is coupled to a ratchet-like rotation of the ribosomal subunits, the L1 stalk moves significantly—by as much as 15–20 Å—from an open position to a fully closed one. pnas.orgnih.gov This "closed" conformation allows the stalk to establish contact with the elbow of the P/E tRNA. researchgate.net This interaction is thought to stabilize the tRNA in its hybrid configuration, a crucial step preceding full translocation. nih.gov Indeed, research on mutant ribosomes depleted of the L1 protein has demonstrated a marked destabilization of tRNA hybrid states, underscoring the protein's modulatory function. nih.gov
Single-molecule FRET studies have shown that in pre-translocation ribosomes, the L1 stalk fluctuates dynamically between the open and closed states, mirroring the tRNA's own fluctuations between classical P/P and hybrid P/E states. nih.govpnas.org This dynamic interplay suggests that L1 does not simply lock the tRNA in place but actively participates in the conformational transitions required for translocation.
Association with Other Ribosomal Components and Translation Factors
The function of 50S ribosomal protein L1 is intricately connected to its local environment within the ribosome and its response to the binding of external translation factors.
Protein-Protein Interactions within the 50S Subunit
While the most prominent interactions of protein L1 are with the 23S rRNA that forms the core of the L1 stalk, it is situated within a network of other ribosomal proteins. uniprot.orgnih.govebi.ac.uk L1 is located on a side protuberance of the 50S subunit, opposite the L7/L12 stalk. nih.gov Its position and mobility are contrasted by other key protein landmarks, such as the L11 arm, which is also involved in large-scale movements. nih.govlbl.gov
Assembly and functional studies suggest cooperative relationships between L1 and other 50S proteins. For example, the attachment of ribosomal protein L28 has been shown to depend on a group of proteins that includes L1, L3, and L6, indicating a dependency in the ribosome assembly pathway. nih.gov Furthermore, cryo-electron microscopy reconstructions have placed L1 in a structural neighborhood that includes proteins such as L2, L6, L9, L11, L14, and L25, suggesting these components form a functional and structural module of the large subunit. proteopedia.org
| Component | Relationship to Protein L1 | Implication |
| 23S rRNA (Helices 76-78) | Forms the L1 stalk together with protein L1. nih.gov | Primary structural and functional partner. |
| L7/L12 Stalk | Located on the opposite side of the 50S subunit. nih.gov | Defines the overall architecture and dynamic domains of the large subunit. |
| L3, L6 | Part of a protein group required for the stable attachment of L28. nih.gov | Suggests a role in the cooperative assembly of the 50S subunit. |
| L2, L9, L11, L14, L25 | Identified in the structural vicinity of L1 in cryo-EM models. proteopedia.org | Forms part of the local protein environment of the L1 stalk. |
Indirect Coupling with Elongation Factors (e.g., EF-G)
The activity of the L1 stalk is not autonomous but is allosterically coupled to the action of elongation factors, particularly Elongation Factor G (EF-G). researchgate.net EF-G catalyzes the translocation of mRNA and tRNA through the ribosome, a process that is intimately linked with the tRNA movements governed by L1.
The binding of EF-G to the pre-translocation ribosome stabilizes the rotated state of the subunits and the hybrid A/P and P/E tRNA configurations. nih.govcambridge.org This stabilization by EF-G shifts the conformational equilibrium of the L1 stalk toward its closed state, promoting its interaction with the P/E tRNA. pnas.orgresearchgate.net This demonstrates an indirect coupling: EF-G does not act on L1 directly, but by altering the global conformation of the ribosome and the state of the tRNAs, it influences the local dynamics of the L1 stalk. This allosteric collaboration is critical for directing the coordinated movement of tRNA during the translocation process. researchgate.net Following GTP hydrolysis and translocation, the deacylated tRNA moves fully into the E/E state, and EF-G dissociates. This allows the L1 stalk to transition back to its open conformation, leading to the release of the tRNA. pnas.org
Functional Mechanisms of 50s Ribosomal Protein L1 in Translation Dynamics
Role in tRNA Translocation and Release
The translocation of tRNA through the ribosome is a fundamental process in protein synthesis, and the L1 protein, as part of the L1 stalk, is a key player in this dynamic event. The L1 stalk, composed of the L1 protein and helices 76, 77, and 78 of the 23S rRNA, is a mobile domain that directly interacts with tRNA, guiding its movement and facilitating its eventual exit from the ribosome. pnas.orgnih.gov
A primary function of the L1 stalk is to facilitate the release of deacylated tRNA from the exit site (E-site) of the ribosome. researchgate.net After the peptidyl transfer reaction, the deacylated tRNA moves from the peptidyl site (P-site) to the E-site. The interaction between the L1 stalk and the elbow of this deacylated tRNA is crucial for this process. pnas.org The movement of the L1 stalk, particularly its transition to an "open" conformation, is thought to be directly involved in the release of the tRNA from the E-site. nih.gov This release is a critical step, clearing the E-site for the next round of elongation. Single-molecule FRET studies have shown that in post-translocation ribosomes, the L1 stalk is predominantly found in an open conformation, which is consistent with the release of the deacylated tRNA. pnas.org The binding of an incoming aminoacyl-tRNA to the aminoacyl site (A-site) can trigger the release of the E-site tRNA, highlighting a reciprocal linkage between these two sites. nih.gov
| Ribosomal State | L1 Stalk Conformation | E-site tRNA Status |
| Pre-translocation | Fluctuates between open and fully closed | Occupied (P/E hybrid state) |
| Post-translocation (E-site occupied) | Half-closed | Occupied (E/E state) |
| Post-translocation (E-site vacant) | Open or fully closed | Vacant |
The L1 stalk's mobility is not only crucial for tRNA release but also for modulating the movement of tRNA during the entire translocation process. nih.gov As the tRNA transits from the P-site to the E-site, it passes through a hybrid P/E state, where its acceptor end is in the E-site of the large subunit while its anticodon end remains in the P-site of the small subunit. pnas.orgcambridge.org During this transition, the L1 stalk undergoes a significant inward movement to interact with the elbow of the P/E hybrid state tRNA. researchgate.netnih.gov This interaction helps to guide the tRNA along its path. cambridge.org The movement of the L1 stalk is tightly coupled with the translocation of the tRNA, with the stalk following the tRNA as it moves through the pe/E and E/E states, maintaining contact with the tRNA elbow throughout this process. cambridge.orgnih.gov Mutant ribosomes lacking the L1 protein exhibit a reduced rate of protein synthesis and destabilization of the tRNA hybrid states, underscoring the importance of the L1 stalk in efficient translocation. nih.gov
Contribution to Ribosomal Conformational Cycling
The ribosome is a highly dynamic molecular machine that undergoes significant conformational changes during translation. The L1 protein and the L1 stalk are central to this ribosomal conformational cycling, which is essential for the coordinated movement of tRNAs and mRNA.
| L1 Stalk Conformation | Ribosomal State | Associated tRNA State |
| Open | Vacant E-site, non-rotated ribosome | - |
| Half-closed | E/E tRNA, post-translocation non-rotated ribosome | Classical E-site tRNA |
| Fully closed | P/E tRNA, pre-translocation rotated ribosome | Hybrid P/E tRNA |
The L1 protein participates in the allosteric regulation of the ribosome, where binding events at one site influence the activity at a distant site. The reciprocal relationship between the A-site and the E-site is a key example of this allostery. nih.gov The occupancy of the E-site by a deacylated tRNA can influence the affinity of the A-site for a new aminoacyl-tRNA. nih.govpnas.org The L1 stalk, through its interaction with the E-site tRNA, plays a role in mediating this allosteric communication. The conformational state of the L1 stalk, dictated by the presence or absence of an E-site tRNA, can be transmitted through the ribosome to affect the decoding center on the small subunit. nih.gov This allosteric network ensures the proper coordination of the different steps of the elongation cycle, from tRNA binding and peptide bond formation to translocation and tRNA release.
Autogenous Translational Regulation of the Ribosomal Protein L1 Operon
In addition to its structural and catalytic roles within the ribosome, the 50S ribosomal protein L1 has a crucial regulatory function in controlling the synthesis of ribosomal proteins. L1 acts as a translational repressor, inhibiting the translation of its own mRNA from the L11-L1 operon in Escherichia coli. pnas.orgnih.gov This autogenous regulation is a feedback mechanism that ensures the synthesis of L1 and L11 proteins is balanced with the availability of rRNA for ribosome assembly.
When the concentration of free L1 protein exceeds the amount of available 23S rRNA, L1 binds to a specific site on its own mRNA. nih.gov This binding site on the mRNA mimics the structure of the L1 binding site on the 23S rRNA. nih.gov By binding to the leader sequence of the polycistronic mRNA, L1 inhibits the translation of both the L11 and L1 cistrons. pnas.orgnih.gov This prevents the overproduction of these ribosomal proteins when they are not needed for the assembly of new ribosomes. This mechanism of translational feedback control is a common strategy for regulating the expression of ribosomal protein operons in bacteria. nih.gov
Mechanism of Self-Regulation via mRNA Binding
The 50S ribosomal protein L1 exhibits a dual-binding capability that is central to its role as an autoregulator of its own synthesis. This protein can bind with high specificity to a designated site on the 23S rRNA, a primary step in the assembly of the large ribosomal subunit. Concurrently, it can act as a translational repressor by binding to a specific region on its own polycistronic mRNA. nih.govuniprot.orgresearchgate.net This dual function forms the basis of a classic feedback inhibition loop, ensuring that the synthesis of L1 is tightly coupled to the rate of ribosome production.
The mechanism hinges on the competition between 23S rRNA and the L1 mRNA for a limited pool of free L1 protein. The binding site for L1 on the 23S rRNA and the regulatory target site on the mRNA exhibit a remarkable similarity in both primary sequence and secondary structure. nih.govresearchgate.net However, the affinity of L1 for its rRNA target is significantly higher—approximately five to tenfold greater—than for its mRNA target. nih.gov This differential affinity is a critical feature of the regulatory system. When ribosome assembly is active, newly synthesized L1 protein preferentially binds to the abundant free 23S rRNA. If L1 synthesis surpasses the rate of ribosome assembly, the pool of free L1 protein increases. This excess L1 then binds to the lower-affinity target site on its own mRNA, obstructing the translation initiation region and blocking the synthesis of more L1 protein. nih.govnih.gov In Escherichia coli, this binding site is located in the leader sequence of the L11-L1 operon mRNA, near the Shine-Dalgarno sequence, effectively preventing ribosomes from initiating translation. nih.gov
Structural studies have elucidated the molecular basis for this specific RNA recognition and the difference in binding stability. Crystal structures of L1 in complex with both rRNA and mRNA fragments reveal that the protein recognizes a strongly conserved structural motif present in both RNA molecules. nih.govdesy.de This recognition is mediated by a network of conserved hydrogen bonds between the protein and the RNA, which are shielded from the solvent. nih.gov
| Feature | L1-rRNA Complex (Ribosomal Assembly) | L1-mRNA Complex (Translational Repression) |
|---|---|---|
| Binding Affinity | High (5- to 10-fold higher than mRNA) | Low |
| Primary Binding Domain on L1 | Domain I | Domain I |
| Stabilizing Interactions | Domain I and Domain II contacts | Primarily Domain I contacts |
| Biological State | L1 levels are limiting or match rRNA availability | L1 is in excess of available 23S rRNA |
| Outcome | Formation of 50S ribosomal subunit | Inhibition of L1 synthesis (autorepression) |
Biological Implications of L1 Autorepression
The autoregulation of 50S ribosomal protein L1 synthesis is a critical process for maintaining cellular homeostasis and ensuring efficient resource allocation. The primary biological implication of this translational feedback mechanism is the maintenance of balanced synthesis of ribosomal components. Ribosomes are complex molecular machines whose assembly requires the coordinated production of numerous proteins and RNA molecules. nih.gov The overproduction of one component, such as L1, would be energetically wasteful and could potentially disrupt the intricate process of ribosome biogenesis by sequestering other assembly factors or leading to the formation of non-functional intermediates.
| Organism/System Studied | Key Finding | Implication |
|---|---|---|
| Escherichia coli | L1 binds to the leader sequence of the L11-L1 operon mRNA. nih.gov | Provides a direct mechanism for translational blockage near the initiation site. |
| Thermus thermophilus & Methanococcus vannielii | Crystal structures of L1-rRNA and L1-mRNA complexes determined. desy.de | Revealed the structural basis for differential binding affinity, showing a more extensive contact surface in the L1-rRNA complex. nih.gov |
| E. coli L1-deficient mutant | Synthesis rate of ribosomal protein L11 was 50% greater than other ribosomal proteins. nih.gov | Demonstrates that L1-mediated repression is crucial for maintaining the stoichiometric balance of ribosomal proteins in vivo. |
| In vitro translation assays | L1 from E. coli can inhibit the translation of M. vannielii L1 mRNA, and vice versa. nih.gov | Shows that the L1 autoregulatory mechanism is structurally and functionally conserved across different prokaryotic domains. |
Ribosomal Assembly and Biogenesis Pathways Involving 50s Ribosomal Protein L1
Sequential Integration of 50S Ribosomal Protein L1 into the Large Subunit
The assembly of the 50S subunit is a stepwise process characterized by the sequential and cooperative binding of r-proteins to the folding 23S rRNA. 50S ribosomal protein L1 is a primary RNA-binding protein that associates directly and strongly with a specific region of the 23S rRNA. nih.gov Its integration is a critical event in the maturation of the large subunit.
In the course of in vitro 50S ribosome assembly, L-proteins associate with the rRNA in consecutive groups. uniprot.org The 50S ribosomal protein L1 is part of the initial group of proteins that bind to the 23S rRNA, forming an early reconstitution intermediate particle. uniprot.org This group of early-binding proteins is essential for nucleating the assembly process and creating the necessary structural foundation for the subsequent binding of other r-proteins. uniprot.orgnih.gov The assembly of the 50S subunit is thought to be co-transcriptional, with the initial binding events centered around specific domains of the nascent 23S rRNA transcript. nih.gov
The interaction between 50S ribosomal protein L1 and 23S rRNA is a prime example of cooperative folding, where the protein and RNA mutually induce conformational changes to form a stable ribonucleoprotein complex. L1 binds to a specific, highly conserved structural motif within its target sites on both the 23S rRNA and its own mRNA, the latter for autoregulatory purposes. nih.gov This binding is characterized by a network of hydrogen bonds between the protein and the RNA that are shielded from the solvent, ensuring specificity. nih.gov While a conserved RNA structural motif is key for recognition, a multitude of non-conserved hydrogen bonds further stabilizes the L1-rRNA complex, making it significantly more stable than the regulatory L1-mRNA complex. nih.gov This difference in stability is crucial for the feedback inhibition mechanism of ribosomal protein synthesis. nih.gov The binding of L1 is dependent on the prior association of other proteins, such as L3 and L6, highlighting the cooperative nature of the assembly process. researchgate.net
| Interacting Molecule | Nature of Interaction | Significance | References |
|---|---|---|---|
| 23S rRNA | Direct and strong binding to a specific structural motif. | Initiates the formation of the L1 stalk and stabilizes the rRNA structure. | nih.gov |
| Ribosomal Proteins L3 and L6 | Indirect dependence; their binding is required for the subsequent attachment of L1. | Demonstrates the cooperativity and hierarchical nature of 50S subunit assembly. | researchgate.net |
Formation and Maturation of the L1 Stalk During Ribosome Biogenesis
The L1 stalk, composed of the 50S ribosomal protein L1 and helices 76, 77, and 78 of the 23S rRNA, is a dynamic and functionally critical component of the ribosome. oup.commdpi.com Its formation and maturation are key events during the late stages of 50S subunit assembly. nih.govoup.com The L1 stalk is a mobile domain that interacts with the deacylated tRNA in the E (exit) site, facilitating its release during the translocation step of protein synthesis. oup.compnas.org
During the transition of the pre-60S ribosomal subunit from the nucleolus to the nucleoplasm in eukaryotes, the helices that will form the L1 stalk undergo significant repositioning. researchgate.net In early nucleolar intermediates, the conformation of the nascent L1 stalk can obstruct downstream assembly events, such as the formation of the central protuberance. researchgate.net The maturation of the L1 stalk is therefore a checkpoint for the progression of ribosome biogenesis. researchgate.net The dynamic nature of the L1 stalk, which can adopt open, half-closed, and fully closed conformations, is crucial for its function in tRNA binding and release. pnas.org
Influence of Assembly Factors and Quality Control Mechanisms
The assembly of the 50S subunit is not a spontaneous process but is guided and regulated by a host of non-ribosomal assembly factors. These factors, which include GTPases and other enzymes, ensure the correct folding of rRNA and the timely incorporation of r-proteins, preventing the formation of misassembled and non-functional ribosomes. nih.govnih.gov
Assembly factors can influence the incorporation of L1 by promoting the necessary conformational changes in the 23S rRNA. For instance, the GTPase RbgA has been shown to have a stabilizing effect on the rRNA helices that form the L1 stalk in Bacillus subtilis. nih.gov
Quality control mechanisms are in place to identify and degrade incompletely or incorrectly assembled ribosomal subunits. nih.gov In eukaryotes, the separation of ribosome assembly in the nucleus from translation in the cytoplasm provides a fundamental level of quality control. nih.gov Furthermore, specific factors can block the premature entry of incomplete subunits into the translating pool. nih.gov For example, the nuclear export adapter Nmd3 interacts with L1 and holds the L1 stalk in a closed conformation, which may be important for the efficient export of the pre-60S subunit through the nuclear pore complex. nih.govmdpi.com If ribosome assembly stalls, ribosome-associated quality control (RQC) complexes can recognize the stalled ribosomes and target the nascent polypeptide chains for degradation. stanford.edu
In vitro Reconstitution and Assembly Studies of 50S Subunits
In vitro reconstitution of the 50S ribosomal subunit from its purified RNA and protein components has been instrumental in elucidating the assembly process. oup.comnih.govresearchgate.net These studies have allowed for the identification of assembly intermediates and the establishment of assembly maps that depict the dependencies of r-protein binding. uniprot.orgoup.com
The reconstitution of the E. coli 50S subunit is typically a two-step process involving different incubation temperatures and magnesium ion concentrations to overcome energy barriers that are normally catalyzed by assembly factors in vivo. nih.govoup.com Time-resolved cryo-electron microscopy of in vitro reconstitution reactions has provided detailed structural snapshots of various assembly intermediates, revealing parallel pathways in the early and late stages of 50S subunit assembly. oup.comnih.gov These studies have confirmed that 50S ribosomal protein L1 is an early-binding protein and have visualized the progressive maturation of the 50S subunit, including the formation of the L1 stalk. oup.comresearchgate.net
More recent advancements, such as the integrated synthesis, assembly, and translation (iSAT) system, allow for the co-transcriptional assembly of ribosomes in a near-physiological in vitro environment, providing further insights into the dynamic and cooperative nature of ribosome biogenesis. nih.govoup.com
| Method | Key Findings Related to L1 | References |
|---|---|---|
| In vitro Reconstitution | Identified L1 as an early-binding protein and established its dependencies on other proteins. | uniprot.orgoup.com |
| Cryo-Electron Microscopy | Provided structural visualization of assembly intermediates containing L1 and the maturing L1 stalk. | oup.comnih.govresearchgate.net |
| Integrated Synthesis, Assembly, and Translation (iSAT) | Allows for the study of co-transcriptional assembly of L1 into the ribosome in a near-physiological context. | nih.govoup.com |
Evolutionary Conservation and Divergence of 50s Ribosomal Protein L1
Phylogenetic Distribution and Conservation Across Domains of Life (Bacteria, Archaea, Eukarya)
The 50S ribosomal protein L1 is a universally conserved protein, present in all three domains of life: Bacteria, Archaea, and Eukarya, underscoring its fundamental role in the translational machinery. It is part of a core set of approximately 33 ribosomal proteins that are found in all living organisms. While the core of the ribosome is highly conserved, its protein composition has expanded and diversified throughout evolution. Bacteria possess around 57 different ribosomal protein families, Archaea have approximately 68, and Eukarya have the largest and most complex ribosomes with about 78 distinct ribosomal protein families.
In Bacteria, the L1 protein is encoded by the rplA gene and is generally essential. Sequence comparisons of the L1 protein across various bacterial genera reveal a high degree of conservation. In Archaea, the L1 protein is designated as L1p, and in Eukarya, it is known as L10a. Eukaryotic L10a is typically larger than its prokaryotic counterparts, featuring additional domains and extensions that are involved in functions specific to eukaryotic ribosome biogenesis, such as nuclear localization.
The following table summarizes the distribution and nomenclature of ribosomal protein L1 across the three domains of life.
| Domain | Protein Nomenclature | Gene Nomenclature | Key Characteristics |
| Bacteria | L1 | rplA | Highly conserved sequence. |
| Archaea | L1p | rplA | Shares features with both bacterial and eukaryotic L1. |
| Eukarya | L10a | RPL10A | Contains additional domains and extensions for eukaryotic-specific functions. |
Comparative Structural and Functional Analyses of L1 Homologs
Structurally, the L1 protein typically consists of two domains connected by a flexible hinge region. This two-domain architecture is a conserved feature across all three domains of life. However, significant structural divergence can be observed when comparing L1 homologs. For instance, bacterial L1 proteins often adopt a "closed" conformation in their isolated state, while archaeal L1 proteins tend to be in an "open" conformation. nih.gov This difference in conformation is attributed to subtle variations in the hinge region. nih.gov
A remarkable example of structural divergence is seen in microsporidia, where homologous L1 proteins in different species can have entirely dissimilar three-dimensional folds despite sharing sequence similarity. oup.com This indicates that the ribosome-bound structure of L1 can be significantly influenced by its interaction with the ribosomal RNA (rRNA). biorxiv.org
Functionally, a primary role of L1 is to bind to a specific region of the 23S rRNA (in prokaryotes) or 28S rRNA (in eukaryotes), contributing to the formation of the L1 stalk on the large ribosomal subunit. This stalk is a dynamic structure involved in the exit of deacylated tRNA from the ribosome's E-site. The RNA-binding site for L1 on the rRNA is a highly conserved structural motif. nih.gov In many bacteria and archaea, L1 also functions as a translational repressor, regulating its own synthesis by binding to a similar structural motif on its mRNA. nih.gov
The table below provides a comparative overview of the structural and functional characteristics of L1 homologs.
| Feature | Bacteria | Archaea | Eukarya |
| Overall Structure | Two domains, typically "closed" conformation. | Two domains, typically "open" conformation. | Two domains with additional extensions. |
| rRNA Binding | Binds to a conserved motif on 23S rRNA. | Binds to a conserved motif on 23S rRNA. | Binds to a conserved motif on 28S rRNA. |
| Translational Repression | Yes, binds to its own mRNA. | Yes, binds to its own mRNA. | Not a primary mechanism of regulation. |
Evolutionary Pressures Shaping L1 Gene Content and Structure
The evolution of the L1 gene and its protein product has been shaped by several key evolutionary pressures. The most significant of these is the co-evolution with its binding partner, the 23S/28S rRNA. nasa.gov Changes in the rRNA sequence and structure, particularly in the L1 binding region, are often accompanied by compensatory mutations in the L1 protein to maintain the crucial protein-RNA interaction. oup.com This tight coupling ensures the functional integrity of the L1 stalk.
Another significant evolutionary pressure is the trend toward genome reduction, particularly in parasitic and symbiotic organisms. In such lineages, there is a strong selective pressure to eliminate non-essential genetic material, which can lead to the loss of ribosomal proteins or the truncation of their genes. While L1 is highly conserved, its structure can be altered in organisms with reduced genomes, reflecting adaptation to a more streamlined cellular environment.
Furthermore, the diversification of L1 structure, especially in eukaryotes, is linked to the evolution of more complex mechanisms of ribosome biogenesis and regulation. The acquisition of new domains and extensions in eukaryotic L1 proteins provided novel functionalities, such as interaction with specific assembly factors and transport into the nucleus.
Advanced Methodological Approaches in 50s Ribosomal Protein L1 Research
High-Resolution Structural Biology Techniques
High-resolution structural methods are fundamental to understanding the intricate molecular details of protein L1's function. These techniques provide atomic-level snapshots of L1 in various functional states and as part of larger ribosomal complexes.
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for visualizing the dynamic conformations of the 50S subunit and the integral L1 protein. This technique allows for the structural determination of large, flexible complexes like the ribosome in near-native states. nih.gov Researchers have successfully used cryo-EM to capture multiple snapshots of ribosome assembly, revealing the hierarchical and cooperative nature of the process. pdbj.orgnih.gov For instance, time-course cryo-EM analysis of in vitro 50S reconstitution reactions has identified numerous distinct precursor particles. oup.com These studies have shown that early assembly involves the formation of a core particle, followed by the maturation of peripheral structures like the L1 stalk. biorxiv.org The ability of cryo-EM to resolve different conformational states within a single sample has been crucial for understanding the flexibility of the L1 stalk, which is essential for the binding and movement of tRNA during protein synthesis. nih.gov Furthermore, cryo-EM has been used to study the in situ structure of the 50S ribosomal subunit from vitreous sections of cells, providing high-resolution views of the ribosome in its native cellular environment. diatomeknives.com
To capture the fleeting moments of ribosome biogenesis, researchers have employed time-resolved cryo-EM. This approach involves rapidly mixing purified ribosomal components and flash-freezing them at specific time points to trap short-lived assembly intermediates. nih.gov By limiting the incubation time of in vitro reconstitution reactions to just a few minutes, scientists have been able to visualize very early pre-50S intermediates. oup.com These groundbreaking studies have captured structural snapshots of particles containing as few as three ribosomal proteins and the initial 500 nucleotides of the 23S rRNA. nih.govoup.com This methodology has provided unprecedented insights into the early, domain-wise assembly of the 50S subunit, demonstrating how the initial core forms before later, incremental additions, including the L1 stalk. pdbj.orgbiorxiv.org Time-resolved cryo-EM has proven to be a powerful technique for elucidating the kinetic pathways of ribosome assembly, revealing parallel routes and key rate-limiting steps in the maturation of the 50S subunit. nih.gov
X-ray crystallography has been instrumental in providing high-resolution atomic models of ribosomal protein L1 and its interactions with RNA. This technique has been particularly powerful when combined with site-directed mutagenesis to probe structure-function relationships. nih.gov Researchers have determined the crystal structures of numerous mutant forms of L1 from organisms like Thermus thermophilus and Methanococcus jannaschii. nih.govresearchgate.net By comparing the structures of these mutants with the wild-type protein, both in their free form and in complex with rRNA fragments, scientists have been able to assess the structural consequences of specific amino acid changes. nih.govnih.govsciencegate.app These studies have revealed that mutations, even on the surface, can cause significant changes to the protein's spatial structure. nih.gov For example, crystallographic analysis of L1 mutants with altered RNA-binding surfaces demonstrated that while the unbound proteins were distorted, complex formation with RNA could restore the native conformation, highlighting the plasticity of the protein-RNA interface. nih.govsciencegate.app
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) for Dynamic Analysis
Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful technique for studying the dynamic processes within the ribosome in real-time. nih.gov By labeling two different points on a molecule or complex with donor and acceptor fluorophores, smFRET can measure the distance between them, acting as a "spectroscopic ruler." mdpi.com This method is particularly well-suited for investigating the large-scale conformational changes that the ribosome undergoes during translation. nih.gov
In the context of protein L1, smFRET has been used to monitor the dynamics of the L1 stalk, which exhibits significant movement during tRNA translocation. Studies have focused on the structural dynamics of the elongation cycle of protein synthesis by labeling ribosomal protein L11 (near the L1 stalk) and tRNAs with fluorescent probes. nih.gov These experiments have shown that pre-translocation ribosomal complexes fluctuate between classical and hybrid states, involving concerted motions of the tRNAs relative to the L1 stalk region. nih.gov The ability to observe these dynamics at the single-molecule level provides insights into the mechanism and regulation of translation that are often obscured in ensemble measurements. nih.gov
Biochemical and Biophysical Characterization
Complementing high-resolution structural and single-molecule techniques, a variety of biochemical and biophysical assays are essential for quantifying the molecular interactions of protein L1.
Quantitative measurements of the binding affinity between protein L1 and its RNA targets are crucial for understanding its dual function as a ribosomal assembly protein and a translational repressor. A commonly used technique is the nitrocellulose filter-binding assay. nih.gov This method allows for the determination of the dissociation constant (Kd), providing a quantitative measure of binding strength.
Ribosome Reconstitution and Functional Assays
The in vitro reconstitution of functionally active 50S ribosomal subunits from their constituent parts—23S rRNA, 5S rRNA, and total ribosomal proteins—has been a cornerstone for dissecting the role of individual components like protein L1. A critical methodology for achieving this is a two-step incubation procedure. nih.gov In the initial step, the rRNA and protein components are incubated at a lower magnesium ion concentration (e.g., 4 mM Mg²⁺) and a specific temperature (e.g., 40°C). nih.gov This is followed by a second incubation at a higher magnesium concentration (e.g., 20 mM Mg²⁺) and temperature (e.g., 50°C), which drives the assembly process to completion. nih.gov
Reconstitution experiments have also been employed to incorporate fluorescently labeled versions of ribosomal proteins, including L1, into the 50S subunit. For example, variants of L1 have been labeled with Cy5-maleimide and reconstituted into 50S subunits from an Escherichia coli strain lacking the L1 protein. researchgate.net The activity of these dually labeled subunits can then be quantified using primer extension inhibition assays, which measure their ability to participate in successive rounds of translation elongation. researchgate.net Such approaches have demonstrated that reconstituted subunits containing labeled L1 can retain a high degree of activity. researchgate.net
Table 1: Functional Assays for Reconstituted 50S Subunits
| Assay Type | Purpose | Example Messenger/Substrate | Reference |
|---|---|---|---|
| Peptidyltransferase Assay | Measures the catalytic activity of the 23S rRNA in forming peptide bonds. | Fragment Assay | mpg.de |
| Poly(U)-dependent Polyphenylalanine Synthesis | Assesses the overall translational activity with a synthetic mRNA template. | Poly(U) | nih.gov |
| Natural mRNA-dependent Protein Synthesis | Evaluates the ability to translate a natural mRNA sequence into a protein. | R17 RNA | nih.gov |
| Antibiotic Binding Assay | Determines the structural integrity of antibiotic binding sites. | Chloramphenicol | mpg.de |
| Primer Extension Inhibition Assay | Quantifies the efficiency of participation in translation elongation. | N/A | researchgate.net |
Hydrodynamic Studies for Protein Shape Analysis
For 50S ribosomal protein L1 from Escherichia coli, hydrodynamic methods have been employed to elucidate its three-dimensional form. acs.org These studies involve measuring properties such as the sedimentation coefficient and the diffusion coefficient. The combination of these measurements allows for the calculation of the frictional ratio, which provides information about the asymmetry of the molecule. A spherical protein will have a frictional ratio close to 1, while an elongated or asymmetric shape will result in a higher value.
The findings from these hydrodynamic analyses have revealed that L1 is an elongated molecule. This elongated shape is consistent with its structure as determined by other methods, showing two distinct domains connected by a flexible hinge region. The hydrodynamic properties are crucial for understanding how L1 is organized within the L1 stalk of the 50S subunit and how its shape might change during the dynamic movements of the ribosome associated with tRNA translocation. uniprot.org
Table 2: Hydrodynamic Parameters for Shape Analysis of Ribosomal Proteins
| Parameter | Description | Information Gained |
|---|---|---|
| Sedimentation Coefficient (s) | A measure of how quickly a particle sediments in a centrifugal field. | Related to the mass and shape of the molecule. |
| Diffusion Coefficient (D) | A measure of the random thermal motion of a particle in solution. | Inversely related to the size of the molecule. |
| Frictional Ratio (f/f₀) | The ratio of the experimental frictional coefficient to that of a perfect sphere of the same mass. | Indicates the degree of asymmetry or elongation of the molecule. |
Computational Approaches
Molecular Dynamics Simulations of L1 and Ribosomal Stalk Movements
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the intricate and dynamic movements of the 50S ribosomal protein L1 and the L1 stalk. researchcorridor.org These simulations provide an atomic-level view of the conformational changes that are essential for ribosome function but are often difficult to capture with static experimental structures. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the time evolution of the L1 stalk, revealing its flexibility and interactions with other ribosomal components. researchgate.net
MD simulations have been used to study the large-scale movements of the L1 stalk, which can move by as much as 20 angstroms at its distal end. uniprot.org This movement is thought to be crucial for the translocation of tRNA through the ribosome, particularly the movement of deacylated tRNA into and out of the E site. uniprot.org Simulations have explored the dynamics of the L1 stalk in different functional states of the ribosome, providing insights into how its conformation is coupled with the ribosomal elongation cycle. nih.gov
Furthermore, MD simulations have been combined with experimental data from cryo-electron microscopy (cryo-EM) and X-ray crystallography to generate more accurate atomic models of the ribosome in various states. nih.gov This hybrid approach, known as molecular dynamics flexible fitting (MDFF), has been used to model the interaction between the L1 stalk and tRNA in the hybrid P/E state. nih.gov These simulations have helped to elucidate the structural basis for the different interaction strengths observed between the L1 stalk and initiator versus elongator tRNAs. nih.gov
Table 3: Applications of Molecular Dynamics Simulations in L1 Research
| Simulation Focus | Key Insights | Reference |
|---|---|---|
| L1 Stalk Dynamics | Characterization of the opening and closing motions of the L1 stalk. | oup.com |
| L1-tRNA Interactions | Elucidation of the specific contacts and energetic contributions of L1's interaction with P/E hybrid state tRNA. | nih.gov |
| Conformational Changes | Modeling the transition of the L1 stalk between different conformational states during the elongation cycle. | nih.gov |
| Ribosome-wide Dynamics | Understanding the coupling between L1 stalk movement and the overall intersubunit rotation of the ribosome. | oup.com |
Structure-Based Modeling of L1-RNA Interactions
Structure-based computational modeling has been pivotal in deciphering the specific interactions between 50S ribosomal protein L1 and its RNA targets, namely the 23S rRNA and its own mRNA. rnabinding.comresearchgate.net These modeling approaches utilize the three-dimensional structures of L1 and its RNA binding partners to predict and analyze the molecular contacts that govern their recognition and binding. Techniques such as molecular docking and the analysis of solved complex structures have provided detailed pictures of the L1-RNA interface. mdpi.comnih.gov
Genetic Engineering and Mutational Analysis
Generation and Characterization of L1 Deletion and Point Mutants
Genetic engineering and mutational analysis have been indispensable for probing the structure-function relationships of 50S ribosomal protein L1. By systematically introducing deletions and point mutations, researchers can assess the contribution of specific domains and individual amino acid residues to L1's functions in RNA binding and ribosome assembly.
Point mutations have been targeted to highly conserved regions of L1 that are involved in direct contact with RNA. In one study, mutations were introduced into the conserved Thr-Met-Gly triad (B1167595) of T. thermophilus L1, which is responsible for a significant portion of the protein-RNA hydrogen bonds. nih.gov The mutated proteins were characterized both in their RNA-unbound form and in complex with a fragment of 23S rRNA. nih.gov Interestingly, while the RNA-binding regions of the unbound mutant proteins showed significant conformational changes, the formation of the complex with RNA restored the wild-type conformation of the binding surface. nih.gov Kinetic analysis of these mutants also revealed that there is not a simple correlation between the number of intermolecular hydrogen bonds and the affinity of the protein for RNA. nih.gov
Table 4: Summary of L1 Mutational Studies
| Mutation Type | L1 Variant | Organism | Key Finding | Reference |
|---|---|---|---|---|
| Deletion | Domain I only | Thermus thermophilus | Domain I is sufficient for specific RNA binding, but domain II enhances affinity for 23S rRNA. | nih.gov |
| Point Mutation | T217V, T217A, M218L, G219V | Thermus thermophilus | RNA binding restores the wild-type conformation of the protein's binding surface; affinity does not directly correlate with the number of H-bonds. | nih.gov |
| Point Mutation | Thr204Gly, Met205Gly, Met205Asp | Methanococcus jannaschii | These mutations decreased rRNA-binding ability and abolished mRNA binding, highlighting the crucial role of conserved hydrogen bonds. | nih.gov |
Table of Compounds
| Compound Name | |
|---|---|
| Chloramphenicol | |
| Cy5-maleimide | |
| Magnesium ion | |
| poly(U) |
Functional Genomics and Suppressor Screenings
Functional genomics provides a comprehensive framework for understanding the role of genes and their products within the complex network of a cell. For 50S ribosomal protein L1 (encoded by the rplA gene), these approaches move beyond the study of the protein in isolation, aiming to elucidate its function in the context of the entire genome and its response to various conditions. Suppressor screenings, a powerful genetic tool, complement these methods by identifying functional relationships between genes, revealing interaction partners and pathways.
Functional genomics integrates high-throughput methodologies like transcriptomics, proteomics, and metabolomics to connect genotype to phenotype. alliedacademies.org Transcriptomic techniques, such as RNA-sequencing (RNA-Seq), can quantify the expression levels of rplA across the entire genome in response to different environmental stimuli or genetic modifications. alliedacademies.org This allows researchers to understand the regulatory networks that control the production of L1. Proteomics, on the other hand, focuses on identifying and quantifying proteins, offering a direct view of the cellular machinery. alliedacademies.org Using techniques like mass spectrometry, researchers can identify proteins that physically interact with L1, mapping its network of connections within the ribosome and beyond.
Suppressor screening is a genetic approach used to identify a second mutation that alleviates the phenotypic effects of a primary mutation. wikipedia.org This secondary "suppressor" mutation points to a functional link between the two mutated genes. Intergenic suppression, where the suppressor mutation occurs in a different gene, is particularly useful for discovering and analyzing interactions between molecules like proteins. wikipedia.org
In the context of the 50S ribosomal subunit, suppressor screens have been instrumental in identifying genes that play coordinated roles in ribosome assembly and function. A notable example is the screening for suppressors of defects caused by the deletion of bipA, a GTPase involved in 50S subunit biogenesis. nih.gov Deletion of bipA leads to severe growth defects at low temperatures. nih.gov A suppressor screen identified the gene rplT, which encodes the ribosomal protein L20, as a multicopy suppressor. nih.gov Overexpression of L20 was found to rescue the growth defects by partially recovering ribosome assembly, suggesting a coordinated action between BipA and L20 in the biogenesis of the 50S subunit under cold-shock conditions. nih.gov
Another application of this methodology involves identifying suppressors for the loss of the Signal Recognition Particle (SRP), which is essential for membrane protein targeting. nih.gov Suppressor strains capable of surviving without the SRP mechanism showed significant changes in their translation machinery. nih.gov Polysome profiling revealed that these suppressor cells had an increased ratio of 30S to 50S ribosomal subunits, indicating a deficiency in 50S subunit assembly. nih.gov This suggests that a general reduction in translation efficiency, caused by impaired ribosome assembly, can compensate for the loss of SRP, highlighting a functional link between translation rate and protein targeting. nih.gov
These advanced methodological approaches provide powerful tools to probe the intricate roles of 50S ribosomal protein L1, moving from its basic structural function to its integration within the cellular regulatory and functional networks.
Detailed Research Findings
The application of functional genomics and suppressor screenings has yielded specific insights into the function of the 50S ribosomal subunit and its components.
| Methodology | Application to L1 Research | Potential Findings | Reference Example |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Quantify rplA mRNA levels under various stress conditions (e.g., antibiotic, thermal, nutritional). | Reveals co-regulated genes and the transcriptional control mechanisms governing L1 expression. | Studies on rice ribosomal protein genes showed differential expression in various tissues and under stress, indicating roles beyond housekeeping. frontiersin.org |
| Proteomics (Mass Spectrometry) | Identify proteins that co-purify with tagged L1 protein (Affinity Purification-MS). | Discovers novel interaction partners of L1, including other ribosomal proteins, ribosome assembly factors, or non-ribosomal proteins. | General proteomic approaches are used to identify protein-protein interactions within large cellular complexes like the ribosome. alliedacademies.org |
| Initial Mutation/Condition | Observed Phenotype | Suppressor Gene/Mutation | Inferred Functional Link | Reference |
|---|---|---|---|---|
| Deletion of bipA (involved in 50S assembly) | Cold-sensitive growth defect, impaired 50S subunit assembly. | Overexpression of rplT (encodes ribosomal protein L20). | BipA and L20 have coordinated functions in the proper assembly of the 50S ribosomal subunit, particularly at low temperatures. | nih.gov |
| Deletion of ffh (essential gene for Signal Recognition Particle) | Lethality due to failed membrane protein targeting. | Mutations leading to deficient 50S subunit assembly and reduced translation initiation. | A reduction in overall translation efficiency can suppress the lethality of SRP loss, indicating a balance between protein synthesis and protein targeting pathways. | nih.gov |
| Thermospermine-deficient mutant (acl5) in A. thaliana | Severe dwarfism and excessive xylem formation. | Dominant mutations in genes for ribosomal proteins RPL4 and RACK1. | Ribosomal mutations can alter the translation of specific mRNAs (containing uORFs), thereby suppressing developmental defects. This demonstrates a regulatory role for ribosomal proteins. | nih.gov |
Compound and Protein Reference Table
| Name | Type |
| 50S ribosomal protein L1 | Protein |
| BipA | Protein (GTPase) |
| L20 ribosomal protein | Protein |
| Signal Recognition Particle (SRP) | Ribonucleoprotein complex |
| RPL4 | Protein |
| RACK1 | Protein |
| Thermospermine | Polyamine |
Unresolved Questions and Future Directions in 50s Ribosomal Protein L1 Research
Elucidating the Complete Spectrum of L1 Stalk Conformational States
The L1 stalk is known for its remarkable mobility, transitioning between several conformational states to facilitate the movement of tRNA through the ribosome. nih.gov These movements are crucial for the efficiency and fidelity of protein synthesis. core.ac.uk High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have identified at least three principal conformations: open, half-closed, and fully closed. pnas.orgoup.com
The open conformation is typically observed when the E-site is vacant. pnas.orgoup.com In the half-closed state , the L1 stalk interacts with a deacylated tRNA in the classical E/E state. pnas.orgoup.com The fully closed conformation occurs when the L1 stalk engages with a tRNA in the P/E hybrid state. pnas.orgoup.com Single-molecule Förster resonance energy transfer (smFRET) studies have corroborated these findings by observing the real-time dynamics of the L1 stalk moving between these distinct states. pnas.org
However, it is becoming increasingly apparent that these three states may represent only the most stable points in a broader conformational landscape. The transition between these states is likely a fluid process involving a spectrum of intermediate conformations. A mutant form of the L1 protein from Thermus thermophilus has revealed a small but significant opening of the cavity between its two domains, suggesting an inherent flexibility that may be necessary for an induced-fit mechanism upon RNA binding. nih.govdntb.gov.ua This intrinsic flexibility is facilitated by conserved glycine (B1666218) residues. core.ac.uknih.gov
Future research will need to focus on capturing these transient intermediate states to create a complete picture of L1 stalk dynamics. This will likely require the development of novel experimental and computational approaches that can probe the conformational landscape of the L1 stalk with higher temporal and spatial resolution.
| Conformational State | Description | Associated Ribosomal State |
| Open | L1 stalk is extended away from the body of the 50S subunit. | Vacant E-site or isolated 50S subunits. pnas.orgoup.com |
| Half-closed | L1 stalk moves towards the ribosome to interact with the tRNA elbow. | Deacylated tRNA in the classical E/E state. pnas.orgoup.com |
| Fully closed | L1 stalk moves further inward to maintain contact with the tRNA. | tRNA in the P/E hybrid state. pnas.orgoup.com |
Decoding the Nuances of L1's Role in tRNA Translocation Mechanisms
The L1 stalk is a key player in the translocation of tRNA from the P-site to the E-site and its subsequent release from the ribosome. nih.govnih.gov The interaction between the L1 stalk and the elbow of the deacylated tRNA is crucial for this process. pnas.org Mutant ribosomes lacking the L1 protein exhibit a reduced rate of protein synthesis, underscoring its importance. nih.gov
The movement of the L1 stalk is intricately coupled with the movement of tRNA. As the deacylated tRNA moves into the P/E hybrid state, the L1 stalk shifts by a significant distance to establish a stacking contact with the tRNA's elbow. nih.gov This interaction persists throughout the translocation step, suggesting that the L1 stalk actively assists in guiding the tRNA through the ribosome. nih.gov
While the general role of the L1 stalk in tRNA translocation is well-established, the precise mechanics of this process are still being unraveled. For instance, initiator tRNA (tRNAfMet) interacts less strongly with the L1 stalk compared to elongator tRNAs, which may contribute to the slower translocation of the initiator tRNA from the P-site to the E-site. nih.gov Molecular dynamics simulations suggest that the opening of the L1 stalk is involved in inducing the release of tRNA from the E-site. nih.govnih.gov
A key area of future investigation will be to understand how the L1 stalk discriminates between different types of tRNA and how its movements are coordinated with other dynamic components of the ribosome, such as the L7/L12 stalk and the intersubunit rotation of the ribosome itself. pnas.orgias.ac.in
Comprehensive Mapping of L1-Mediated Regulatory Networks
Beyond its structural role within the ribosome, the 50S ribosomal protein L1 also functions as a translational repressor, regulating the synthesis of itself and other ribosomal proteins. nih.govuniprot.org This autoregulatory mechanism is a classic example of feedback inhibition, ensuring that the production of ribosomal proteins is balanced with the needs of the cell. nih.gov
In many bacteria and archaea, the L1 protein binds to a specific site on its own mRNA, which shares structural similarity with its binding site on the 23S rRNA. nih.gov This binding to the mRNA inhibits translation, thereby controlling the expression of the L1 protein. nih.gov The affinity of L1 for its rRNA binding site is significantly higher than for its mRNA target, ensuring that ribosome assembly takes precedence over translational repression. nih.gov
While this autoregulatory loop is well-characterized, it is likely that L1 participates in broader regulatory networks within the cell. The expression of L1 itself is subject to complex transcriptional and post-transcriptional controls, involving a variety of transcription factors and other regulatory molecules. nih.govimrpress.com Furthermore, the impact of L1 on the expression of other genes, beyond its own operon, is an area that remains largely unexplored. researchgate.nettulane.edu
Future research should aim to identify the full complement of mRNAs and other cellular factors that interact with L1, thereby mapping the complete L1-mediated regulatory network. This will provide a more comprehensive understanding of how the synthesis of ribosomes is integrated with other cellular processes.
Advanced Methodological Development for In-Situ Studies of L1 Dynamics and Assembly
Our current understanding of L1 dynamics and its role in ribosome function has been largely shaped by in vitro studies using techniques such as cryo-EM, X-ray crystallography, and smFRET. nih.govpnas.orgoup.com While these methods have provided invaluable insights, they often study the ribosome in isolation and may not fully capture the complexities of its function within the crowded and dynamic environment of a living cell.
Cryo-EM has been instrumental in visualizing the different conformational states of the L1 stalk and its interactions with tRNA. nih.govresearchgate.net X-ray crystallography has provided high-resolution structures of the L1 protein, both in its isolated form and in complex with RNA fragments. nih.gov smFRET has allowed for the real-time observation of L1 stalk dynamics, revealing the transitions between its different conformational states. pnas.org Molecular dynamics simulations have complemented these experimental approaches by providing a theoretical framework for understanding the forces that drive L1 stalk movement. nih.govnih.gov
A major challenge for the future will be to develop and apply new methods that can study the dynamics and assembly of the L1 protein in its native cellular context. This will require the advancement of in-situ structural biology techniques, such as cryo-electron tomography, combined with sophisticated labeling and imaging strategies. These approaches will be essential for understanding how the assembly and function of the L1 protein are influenced by the cellular environment and its interactions with other cellular components.
| Methodology | Contribution to L1 Research | Limitations |
| Cryo-Electron Microscopy (Cryo-EM) | Visualization of L1 stalk conformational states and interactions with tRNA. nih.govresearchgate.net | Often provides static snapshots of dynamic processes. |
| X-ray Crystallography | High-resolution structures of L1 protein and its complexes with RNA. nih.gov | Can be challenging to crystallize large, flexible complexes like the entire ribosome. |
| Single-Molecule FRET (smFRET) | Real-time observation of L1 stalk dynamics and conformational changes. pnas.org | Requires labeling of the molecules of interest, which can potentially perturb their function. |
| Molecular Dynamics (MD) Simulations | Provides a theoretical framework for understanding the forces driving L1 movement. nih.govnih.gov | Computationally intensive and relies on the accuracy of the force fields used. |
Exploration of Subtle Species-Specific Functional Adaptations of L1
The 50S ribosomal protein L1 is a highly conserved protein, reflecting its fundamental role in protein synthesis. nih.gov However, subtle variations in its sequence and structure exist across different species, which may translate into functional adaptations that are tailored to the specific needs of the organism.
For example, a remarkable case of evolutionary divergence has been observed in the parasitic microorganisms known as microsporidia. umu.se In two different microsporidian species, Encephalitozoon cuniculi and Vairimorpha necatrix, the L1 protein (referred to as msL1/msL2) adopts distinct three-dimensional folds despite sharing significant sequence similarity. umu.se This structural plasticity is driven by changes in the rRNA binding site and does not appear to compromise the protein's ability to stabilize the ribosome. umu.se
These findings suggest that the structure of ribosomal proteins can evolve more rapidly than their sequence, particularly in response to changes in their binding partners within the ribosome. umu.se The L1 protein in archaea also exhibits different conformations in its isolated state compared to its bacterial counterparts. nih.gov
A comprehensive comparative analysis of the L1 protein from a wide range of species, from bacteria and archaea to eukaryotes, is needed to fully appreciate the extent of its functional adaptations. This will involve a combination of sequence analysis, structural biology, and functional assays to correlate species-specific differences in L1 with variations in ribosomal function and regulation.
Q & A
What experimental methods are commonly used to determine the three-dimensional structure of the 50S ribosomal protein L1?
Answer:
The three-dimensional structure of 50S ribosomal protein L1 has been resolved using X-ray crystallography and cryo-electron microscopy (cryo-EM) . For example, the crystal structure of L1 from Methanococcus jannaschii was determined at 2.3 Å resolution using X-ray diffraction, revealing its RNA-binding domains and conserved structural motifs . Cryo-EM has been employed to study L1's dynamic interactions within the ribosome, such as its role in tRNA movement during translation elongation, as visualized in FRET-based studies of the 50S subunit (PDB ID 2J01) . These methods require rigorous sample preparation, including ribosome purification, subunit isolation, and crystallization or vitrification for high-resolution imaging.
How do structural variations in 50S ribosomal protein L1 across archaeal and bacterial species influence its interaction with rRNA and tRNA?
Answer:
Structural comparisons of L1 homologs, such as those from archaea (Methanococcus jannaschii) and bacteria (Bacillus stearothermophilus), reveal conserved RNA-binding interfaces but divergent loop regions that modulate species-specific rRNA interactions. For instance, archaeal L1 exhibits a unique β-barrel motif critical for stabilizing 23S rRNA . Mutagenesis studies show that residues in the L1 "stalk" domain (e.g., Lys66 and Asp148 in M. jannaschii) are essential for tRNA binding and ribosome subunit joining . These variations may reflect evolutionary adaptations to optimize translation fidelity under different environmental conditions.
Why is 50S ribosomal protein L1 frequently used as a reference gene in transcriptomic studies of bacterial pathogens?
Answer:
L1 is a stable housekeeping gene with low expression variability across experimental conditions, making it a reliable reference for normalizing RNA-seq or RT-qPCR data. For example, in transcriptomic analyses of Pseudomonas syringae, L1 (alongside other ribosomal proteins) demonstrated consistent expression levels regardless of growth media, ensuring accurate quantification of pathogenicity factors . Its essential role in ribosome assembly further ensures constitutive expression, reducing noise in comparative studies.
What role does 50S ribosomal protein L1 play in the allosteric regulation of tRNA movement during translation elongation?
Answer:
L1 collaborates with elongation factor G (EF-G) to facilitate tRNA translocation via conformational changes in the 50S subunit. Cryo-EM and single-molecule FRET studies show that L1 stabilizes the hybrid-state tRNA configuration during elongation, with its "stalk" domain acting as a pivot for tRNA exit from the ribosome . Mutations in L1 disrupt EF-G-dependent GTP hydrolysis and tRNA release kinetics, highlighting its role in coupling ribosomal dynamics to translation fidelity .
How can site-directed mutagenesis and phage display libraries be utilized to engineer 50S ribosomal protein L1 derivatives for novel binding functions?
Answer:
Combinatorial libraries of L1 derivatives (e.g., the L35Ae 10X mutant from Pyrococcus horikoshii) can be generated using phage display and site-directed mutagenesis . Randomized residues in CDR-like loops (e.g., loops 1–3) are screened for target binding, as demonstrated in studies isolating variants with high affinity for hen egg lysozyme (HEL) (Kd = 0.10–1.6 μM) . Methodological steps include PCR-based randomization, cloning into phage vectors, and iterative selection rounds under stringent binding conditions.
What evidence supports the essential role of 50S ribosomal protein L1 in 50S ribosomal subunit assembly and peptidyl transferase activity?
Answer:
Reconstitution experiments with Bacillus stearothermophilus 50S subunits show that L1 is indispensable for functional assembly. Omission of L1 during in vitro reconstitution results in subunits lacking peptidyl transferase activity and defective in tRNA binding . Structural studies further reveal that L1 stabilizes the 23S rRNA-5S RNA interaction, a critical step in subunit maturation . Mutations in L1’s rRNA-binding motifs (e.g., Gly122 and Arg124) disrupt this interaction, impairing ribosome biogenesis .
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